molecular formula C13H24O B8716194 1-Oxaspiro[2.11]tetradecane CAS No. 33059-17-5

1-Oxaspiro[2.11]tetradecane

Cat. No.: B8716194
CAS No.: 33059-17-5
M. Wt: 196.33 g/mol
InChI Key: VFBHDCNVUNWDTC-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.11]tetradecane is a spirocyclic epoxide characterized by a 12-membered hydrocarbon ring fused with a three-membered epoxide (oxirane) ring at the spiro carbon (C-2) . Its structure includes a strained epoxide moiety, which influences its reactivity. The compound has been studied in synthetic organic chemistry, particularly in reactions involving lithiated epoxides.

Properties

CAS No.

33059-17-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-oxaspiro[2.11]tetradecane

InChI

InChI=1S/C13H24O/c1-2-4-6-8-10-13(12-14-13)11-9-7-5-3-1/h1-12H2

InChI Key

VFBHDCNVUNWDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)CO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Ring Sizes (Spiro) Functional Groups Reactivity/Applications Source/Context
1-Oxaspiro[2.11]tetradecane 2.11 (3 + 12) Epoxide Low reactivity in lithiation reactions Synthetic studies
1-Oxaspiro[2.3]hexane 2.3 (3 + 5) Epoxide Used in strain-driven synthesis Spirocyclic methodologies
1-Oxaspiro[4.4]nonan-4-one 4.4 (5 + 5) Ketone, spirocyclic Natural product in Lagenaria siceraria Phytochemical analysis
3,3,9,9-Tetramethyl-1,5,7,11-tetraoxaspiro[5.5]undecane 5.5 (6 + 6) Four oxygen atoms Protecting group for aldehydes/ketones Organic synthesis
1-Azaspiro[5.7]tridecane 5.7 (6 + 8) Amine (aza) Specialty chemical applications Safety data sheets

Structural Analysis

  • Ring Strain and Size :

    • This compound has a large 12-membered ring, reducing overall strain compared to smaller spiro systems like 1-Oxaspiro[2.3]hexane (5-membered ring), which is more reactive due to higher ring strain .
    • The 2,2-disubstitution on the epoxide in this compound creates steric hindrance, limiting nucleophilic attack, unlike less hindered epoxides (e.g., terminal epoxides) that undergo β-elimination or ring-opening .
  • Functional Group Diversity: Unlike the ketone-containing 1-Oxaspiro[4.4]nonan-4-one (natural product), this compound lacks additional functional groups, limiting its biological interactions . The tetraoxaspiro compound (four oxygen atoms) exhibits chemoselectivity as a protecting reagent, a feature absent in mono-oxygenated spiro epoxides .

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